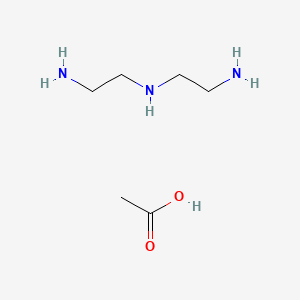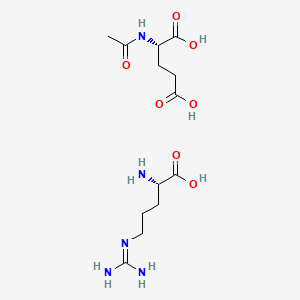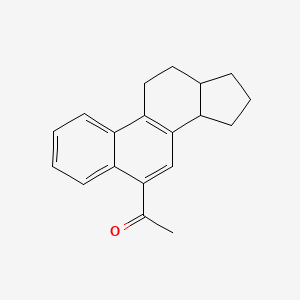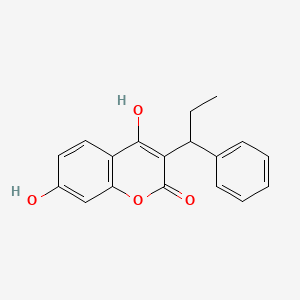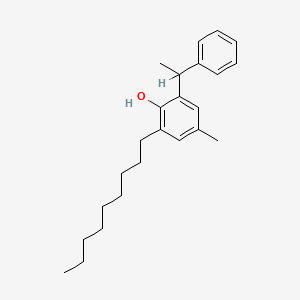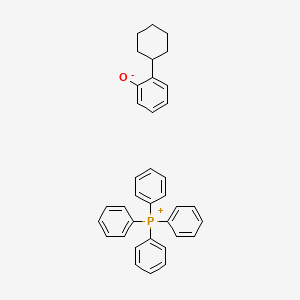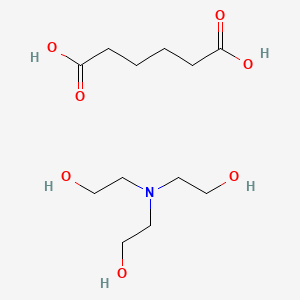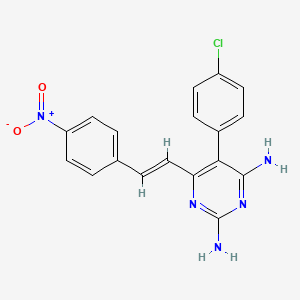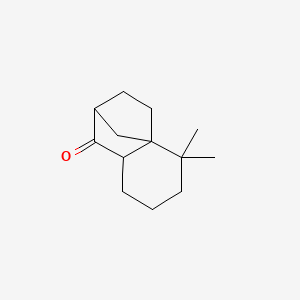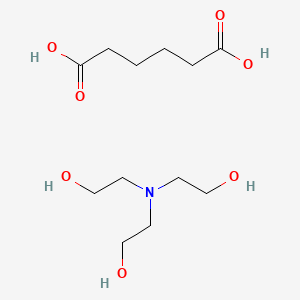
Einecs 249-902-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 249-902-8, also known as diisononyl phthalate, is a widely used plasticizer. It is primarily employed to enhance the flexibility, durability, and longevity of plastic products. This compound is part of the phthalate family, which is known for its extensive use in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diisononyl phthalate is synthesized through the esterification of phthalic anhydride with isononanol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under controlled temperature and pressure conditions. The process involves heating the reactants to around 150-200°C and maintaining the reaction for several hours to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of diisononyl phthalate involves continuous processes where phthalic anhydride and isononanol are fed into a reactor. The reaction mixture is then subjected to distillation to remove excess alcohol and water, resulting in the formation of the desired ester. The final product is purified through vacuum distillation to achieve the required purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Diisononyl phthalate primarily undergoes hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions
Hydrolysis: This reaction occurs in the presence of water and an acid or base catalyst, leading to the breakdown of the ester into phthalic acid and isononanol.
Oxidation: Diisononyl phthalate can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, resulting in the formation of phthalic acid derivatives.
Substitution: This reaction involves the replacement of one or more hydrogen atoms in the compound with another atom or group, often facilitated by a catalyst.
Major Products
The major products formed from these reactions include phthalic acid, isononanol, and various phthalate derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Diisononyl phthalate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: It is used as a plasticizer in the production of flexible polymers, enhancing their mechanical properties and processability.
Biology: Research studies have investigated its effects on biological systems, including its potential endocrine-disrupting properties.
Medicine: Diisononyl phthalate is used in the manufacturing of medical devices, such as tubing and blood bags, due to its flexibility and durability.
Industry: It is extensively used in the production of consumer goods, including toys, flooring, and automotive components, to improve their performance and longevity.
Wirkmechanismus
Diisononyl phthalate exerts its effects primarily through its interaction with the polymer matrix, enhancing the flexibility and durability of the material. At the molecular level, it integrates into the polymer chains, reducing intermolecular forces and increasing the mobility of the polymer segments. This results in improved mechanical properties, such as increased elongation and reduced brittleness.
Vergleich Mit ähnlichen Verbindungen
Diisononyl phthalate is often compared with other phthalates, such as di(2-ethylhexyl) phthalate and dibutyl phthalate. While all these compounds serve as plasticizers, diisononyl phthalate is unique due to its higher molecular weight and longer alkyl chains, which provide superior flexibility and lower volatility.
Similar Compounds
- Di(2-ethylhexyl) phthalate (DEHP)
- Dibutyl phthalate (DBP)
- Diisodecyl phthalate (DIDP)
These compounds share similar chemical structures and functions but differ in their specific properties and applications.
Eigenschaften
CAS-Nummer |
29867-73-0 |
|---|---|
Molekularformel |
C12H25NO7 |
Molekulargewicht |
295.33 g/mol |
IUPAC-Name |
2-[bis(2-hydroxyethyl)amino]ethanol;hexanedioic acid |
InChI |
InChI=1S/C6H15NO3.C6H10O4/c8-4-1-7(2-5-9)3-6-10;7-5(8)3-1-2-4-6(9)10/h8-10H,1-6H2;1-4H2,(H,7,8)(H,9,10) |
InChI-Schlüssel |
VGNUTRRATQMMHI-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC(=O)O)CC(=O)O.C(CO)N(CCO)CCO |
Verwandte CAS-Nummern |
62118-43-8 85030-02-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


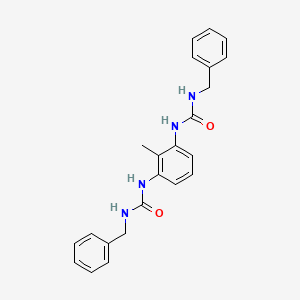
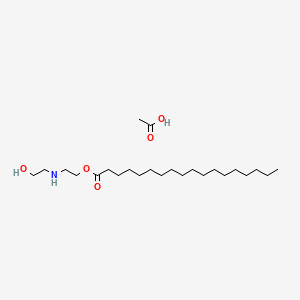
![5-[(Hydroxymethoxy)methyl]-1,3-dioxane-5-methanol](/img/structure/B12668115.png)
